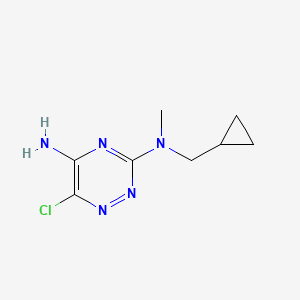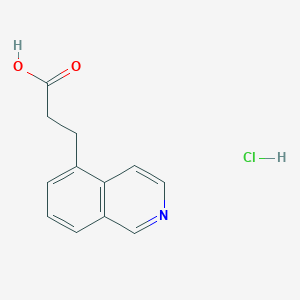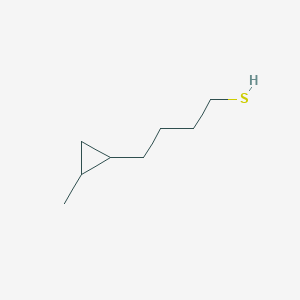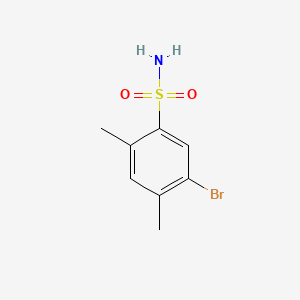
6-Chloro-3-N-(cyclopropylmethyl)-3-N-methyl-1,2,4-triazine-3,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-3-N-(cyclopropylmethyl)-3-N-methyl-1,2,4-triazine-3,5-diamine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CCT251545 and is a promising drug candidate for the treatment of cancer, inflammation, and autoimmune diseases.
Wirkmechanismus
CCT251545 works by inhibiting the activity of a protein called BRD4, which is involved in the regulation of gene expression. By inhibiting BRD4, CCT251545 can prevent the growth of cancer cells and reduce inflammation.
Biochemical and Physiological Effects:
CCT251545 has been found to have several biochemical and physiological effects. It can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It can also reduce inflammation by suppressing the production of pro-inflammatory cytokines. Additionally, CCT251545 has been found to modulate the immune response by regulating the activity of T cells.
Vorteile Und Einschränkungen Für Laborexperimente
CCT251545 has several advantages for lab experiments. It is a small molecule that can easily penetrate cells and tissues, making it an ideal candidate for in vitro and in vivo studies. It also has a high degree of selectivity for BRD4, which reduces the risk of off-target effects. However, CCT251545 has some limitations for lab experiments. It is relatively unstable and can degrade quickly in biological systems, which can affect its efficacy. Additionally, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on CCT251545. One area of focus is to investigate its efficacy in combination with other drugs for the treatment of cancer and autoimmune diseases. Another area of research is to develop more stable analogs of CCT251545 that can be used in clinical trials. Additionally, further studies are needed to fully understand the mechanism of action of CCT251545 and its potential side effects.
Conclusion:
In conclusion, CCT251545 is a promising chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on CCT251545 is needed to fully understand its potential as a drug candidate for the treatment of cancer, inflammation, and autoimmune diseases.
Synthesemethoden
CCT251545 can be synthesized using a multi-step process. The synthesis starts with the reaction of 6-chloro-1,2,4-triazine-3,5-diamine with N-cyclopropylmethyl-N-methylamine in the presence of a base. This reaction results in the formation of 6-chloro-3-N-(cyclopropylmethyl)-3-N-methyl-1,2,4-triazine-3,5-diamine. This intermediate compound is then reacted with an aryl sulfonyl chloride in the presence of a base to obtain the final product, CCT251545.
Wissenschaftliche Forschungsanwendungen
CCT251545 has shown promising results in various scientific research applications. It has been found to be effective in inhibiting the growth of cancer cells in vitro and in vivo. It has also shown anti-inflammatory and immunomodulatory effects, making it a potential candidate for the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
6-chloro-3-N-(cyclopropylmethyl)-3-N-methyl-1,2,4-triazine-3,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12ClN5/c1-14(4-5-2-3-5)8-11-7(10)6(9)12-13-8/h5H,2-4H2,1H3,(H2,10,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQSXVBAYRFISO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC1)C2=NC(=C(N=N2)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide](/img/structure/B2901270.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-1-methyl-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2901272.png)
![2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2901273.png)

![4-benzoyl-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2901276.png)
![Methyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-5-carboxylate;hydrochloride](/img/structure/B2901279.png)


![2-(4-{6-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2901283.png)




![2-(4-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one](/img/structure/B2901292.png)